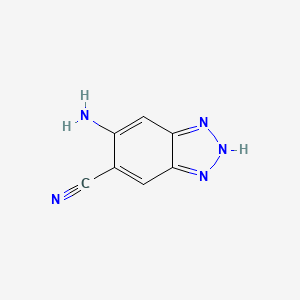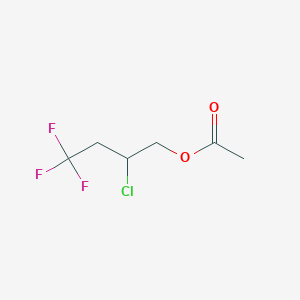
2-Chloro-4,4,4-trifluorobutyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4,4,4-trifluorobutyl acetate is an organic compound with the molecular formula C6H8ClF3O2 It is characterized by the presence of a chloro group, three fluorine atoms, and an acetate group attached to a butyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2-Chloro-4,4,4-trifluorobutyl acetate typically involves the reaction of trifluoroacetyl ethyl acetate with sulfuryl chloride or chlorine gas. The reaction is conducted under controlled conditions, with the temperature maintained between 25-40°C. The process involves the removal of residual sulfuryl chloride and hydrochloric acid gas through reduced pressure distillation .
Industrial Production Methods
For industrial production, the contact reaction of trifluoroacetyl ethyl acetate with sulfuryl chloride is preferred due to its high yield and selectivity. The reaction is efficient, with minimal byproducts, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4,4,4-trifluorobutyl acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4,4,4-trifluorobutyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other fluorinated compounds.
Biology: The compound’s unique properties make it useful in biochemical studies.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-4,4,4-trifluorobutyl acetate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The pathways involved in its mechanism of action include nucleophilic substitution and electrophilic addition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-4,4,4-trifluorobutanol
- 2-Chloro-4,4,4-trifluorobutyraldehyde
- 2-Chloro-4,4,4-trifluorobutyric acid
Uniqueness
2-Chloro-4,4,4-trifluorobutyl acetate is unique due to its combination of a chloro group, three fluorine atoms, and an acetate group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C6H8ClF3O2 |
|---|---|
Molekulargewicht |
204.57 g/mol |
IUPAC-Name |
(2-chloro-4,4,4-trifluorobutyl) acetate |
InChI |
InChI=1S/C6H8ClF3O2/c1-4(11)12-3-5(7)2-6(8,9)10/h5H,2-3H2,1H3 |
InChI-Schlüssel |
FBIQLWHBSXTVCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC(CC(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


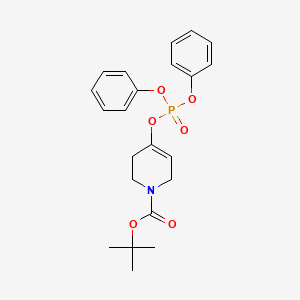
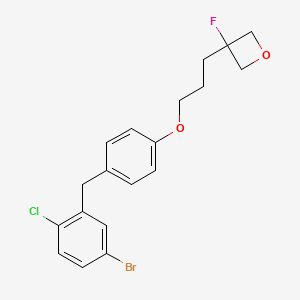
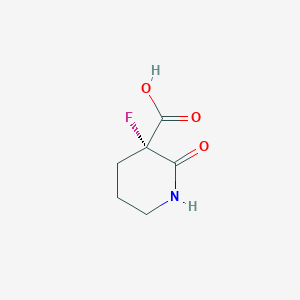
![N-[[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]methyl]cyclopropanamine](/img/structure/B14783771.png)
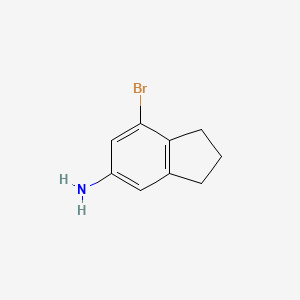
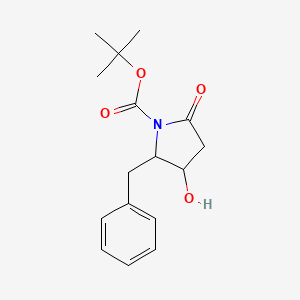

![2-pyridin-2-yl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B14783787.png)
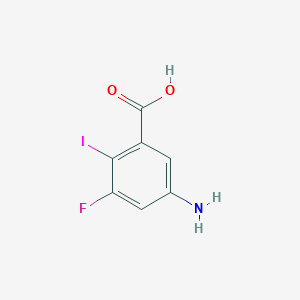
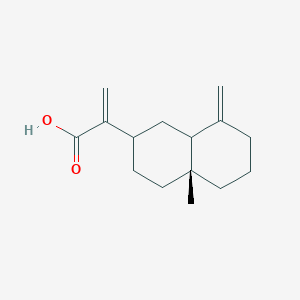
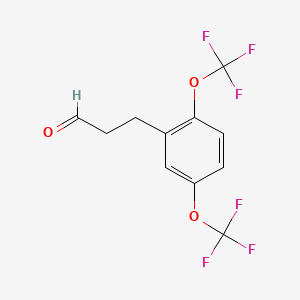
![(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(piperidin-1-yl)pyrrolidine-2-carboxylic acid](/img/structure/B14783840.png)
![N-[(E)-(4-tert-Butylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14783847.png)
